Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a fused imidazo-thiazole ring system, contributes to its diverse pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the amine on the carbonyl group of the benzoyl chloride. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Microwave-assisted synthesis is another method that has been explored for the efficient production of this compound, offering shorter reaction times and higher purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized derivatives with potential enhanced biological activities.
Reduction: Reduced forms with altered pharmacological properties.
Substitution: Substituted derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
Eigenschaften
Molekularformel |
C16H9ClN2OS |
---|---|
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)-imidazo[2,1-b][1,3]benzothiazol-1-ylmethanone |
InChI |
InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15(20)13-9-18-16-19(13)12-3-1-2-4-14(12)21-16/h1-9H |
InChI-Schlüssel |
KRVHFRFRNSNHFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N3C(=CN=C3S2)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.